molecular formula C10H12BrNO4S B2682143 Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate CAS No. 425626-54-6

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2682143
CAS No.: 425626-54-6
M. Wt: 322.17
InChI Key: ZUNXFAXERLOBDJ-UHFFFAOYSA-N
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Description

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C10H12BrNO4S and its molecular weight is 322.17. The purity is usually 95%.
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Biological Activity

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate (CAS No. 425626-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10H12BrNO4S
  • Molecular Weight : 312.17 g/mol
  • IUPAC Name : this compound

The compound features a brominated phenyl group and a methylsulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the bromine atom may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be relevant for this compound.

Anticancer Properties

Several derivatives of brominated phenyl compounds have been investigated for their anticancer effects. A notable case study reported that brominated compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate that similar compounds can exhibit cytotoxic effects at high concentrations, necessitating further investigation into dose-dependent responses.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological ActivityReferences
This compoundContains bromine and sulfonyl groupsPotential antimicrobial and anticancer activity
4-BromophenolSimple brominated phenolAntimicrobial, antioxidant
4-BromobenzaldehydeAldehyde with bromineCytotoxicity against cancer cells

Properties

IUPAC Name

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXFAXERLOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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